dl-アラニル-dl-フェニルアラニン

概要

説明

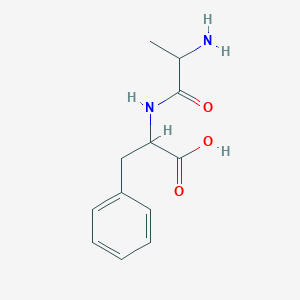

dl-Alanyl-dl-phenylalanine: is a dipeptide composed of the amino acids alanine and phenylalanine. It is a synthetic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is often used in biochemical research and has applications in various scientific fields.

科学的研究の応用

Chemistry

Peptide Synthesis

DAPA is frequently utilized as a model compound in peptide synthesis studies. Its structure allows researchers to explore new synthetic methodologies, particularly in the development of more complex peptides. The presence of both alanine and phenylalanine contributes to its stability and reactivity, making it an ideal candidate for various synthetic routes.

Comparative Studies

DAPA's unique characteristics can be compared with other dipeptides such as dl-Alanyl-dl-valine and dl-Alanyl-dl-leucine. The inclusion of phenylalanine enhances hydrophobic interactions and π-π stacking, which are crucial in many biochemical processes.

Biology

Enzymatic Studies

In biological research, DAPA serves as a substrate in enzymatic studies, particularly to investigate the activity of proteases and peptidases. These enzymes play vital roles in protein metabolism, and understanding their interaction with DAPA can provide insights into their mechanisms of action.

Metabolic Pathways

As a dipeptide, DAPA can be cleaved by proteolytic enzymes, releasing alanine and phenylalanine. This process allows these amino acids to participate in various metabolic pathways, contributing to the compound's biological activity.

Medicine

Therapeutic Applications

DAPA is being explored for its potential therapeutic applications, especially in drug delivery systems. Its ability to interact with specific molecular targets makes it a candidate for enhancing the bioavailability of drugs, particularly those that require transport across biological membranes.

Neurotransmitter Synthesis

DAPA's role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine has been investigated. This connection suggests that DAPA may have antidepressant effects, potentially benefiting conditions related to neurotransmitter deficiencies .

Industry

Peptide-Based Materials

In industrial applications, DAPA is utilized in the production of peptide-based materials. It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and biotechnology.

Biocatalytic Processes

Recent advancements have highlighted the use of engineered enzymes for producing phenylalanine analogs from DAPA. These biocatalytic processes offer environmentally friendly alternatives for synthesizing valuable compounds in various industries .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Peptide synthesis | Model compound for new methodologies |

| Biology | Enzymatic studies | Insight into protease activity |

| Medicine | Drug delivery systems | Enhanced bioavailability |

| Industry | Peptide-based materials | Building block for complex molecules |

Case Studies

- Enzymatic Activity Investigation : A study demonstrated that DAPA could be effectively used as a substrate to assess the activity of specific proteases, revealing critical insights into enzyme kinetics and substrate specificity .

- Therapeutic Potential : Research into DAPA's role in neurotransmitter synthesis indicated that it might help alleviate symptoms of depression by increasing levels of norepinephrine and dopamine, providing a basis for further clinical investigations .

- Biocatalysis Innovations : Recent findings showcased the use of engineered phenylalanine ammonia lyases (PALs) to convert DAPA into valuable phenylalanine analogs, illustrating its potential in sustainable chemical processes within the pharmaceutical industry .

準備方法

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: dl-Alanyl-dl-phenylalanine can be synthesized through the condensation of dl-alanine and dl-phenylalanine using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Enzymatic Synthesis: Another method involves the use of enzymes such as phenylalanine ammonia-lyase to catalyze the formation of the dipeptide from its constituent amino acids.

Industrial Production Methods: Industrial production of dl-Alanyl-dl-phenylalanine often involves large-scale chemical synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high yields and purity of the final product .

化学反応の分析

Types of Reactions:

Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the dipeptide.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of dl-Alanyl-dl-phenylalanine.

Reduction: Reduced forms of the dipeptide.

Substitution: Substituted derivatives with various functional groups.

作用機序

dl-Alanyl-dl-phenylalanine exerts its effects primarily through interactions with enzymes and proteins. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. The compound’s molecular targets include various proteases and peptidases, which catalyze its breakdown into constituent amino acids . The pathways involved in its metabolism are similar to those of other dipeptides, involving enzymatic hydrolysis and subsequent absorption of the amino acids .

類似化合物との比較

dl-Alanyl-dl-tyrosine: Another dipeptide with similar properties but includes a tyrosine residue instead of phenylalanine.

dl-Alanyl-dl-valine: A dipeptide with valine instead of phenylalanine, exhibiting different hydrophobic interactions.

dl-Alanyl-dl-leucine: Similar to dl-Alanyl-dl-phenylalanine but with leucine, affecting its solubility and reactivity.

Uniqueness: dl-Alanyl-dl-phenylalanine is unique due to the presence of the phenylalanine residue, which imparts distinct aromatic properties and reactivity. This makes it particularly useful in studies involving aromatic interactions and peptide stability .

生物活性

dl-Alanyl-dl-phenylalanine (DLPA) is a dipeptide composed of the amino acids alanine and phenylalanine. It has garnered attention for its potential biological activities, particularly in the realms of analgesia and mood enhancement. This article explores the biological activity of DLPA, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

DLPA is a racemic mixture of D-alanine and D-phenylalanine. The structural characteristics of these components contribute to the overall biological activity of the compound. Phenylalanine is a precursor for several neurotransmitters, including dopamine and norepinephrine, which are vital for mood regulation and pain perception.

-

Analgesic Activity :

- DLPA is believed to exert analgesic effects by inhibiting the breakdown of enkephalins, which are endogenous peptides that bind to opioid receptors. Specifically, D-phenylalanine may inhibit carboxypeptidase A, an enzyme responsible for enkephalin degradation .

- Clinical trials have indicated that DLPA may provide pain relief in conditions such as fibromyalgia and chronic pain syndromes .

-

Antidepressant Effects :

- The antidepressant potential of DLPA may stem from its role in increasing levels of norepinephrine and dopamine in the brain. L-phenylalanine contributes to the synthesis of these neurotransmitters, which are crucial for mood elevation .

- However, studies have shown mixed results regarding the efficacy of L-phenylalanine alone as an antidepressant, suggesting that the combination in DLPA may enhance its effectiveness .

Table 1: Summary of Biological Activities

Case Studies

-

Chronic Pain Management :

A study involving patients with fibromyalgia demonstrated significant reductions in pain scores after supplementation with DLPA over a period of eight weeks. Participants reported improved quality of life and reduced reliance on traditional analgesics . -

Mood Disorders :

In a controlled trial assessing mood disorders, participants taking DLPA showed marked improvements in depressive symptoms compared to those receiving a placebo. The study highlighted increased levels of norepinephrine as a potential mechanism behind these effects .

Pharmacokinetics

DLPA is absorbed from the gastrointestinal tract and transported via the portal circulation to the liver. While D-phenylalanine crosses the blood-brain barrier less efficiently than its L-counterpart, it still plays a significant role in modulating central nervous system activity .

特性

IUPAC Name |

2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVYXHOSHNURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941963 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |

| Record name | Alanylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-DL-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC339933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-L-alanyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dl-Alanyl-dl-phenylalanine in peptide chemistry?

A1: dl-Alanyl-dl-phenylalanine serves as a valuable building block in peptide synthesis. The provided research highlights its use in studying the phthaloyl method for peptide synthesis []. This method, involving phthalimidoacyl chlorides reacting with amino acids like dl-Alanyl-dl-phenylalanine, offers a route to creating longer peptide chains. These synthesized peptides have potential applications in various fields, including pharmaceuticals and materials science.

Q2: How is dl-Alanyl-dl-phenylalanine synthesized, and what challenges are associated with its preparation?

A2: The research by [] describes a method for synthesizing dl-Alanyl-dl-phenylalanine using the phthaloyl method. This involves reacting phthalimidoacyl chloride with dl-Alanyl-dl-phenylalanine in glacial acetic acid, followed by hydrazinolysis to obtain the desired dipeptide. While this method offers a pathway to dl-Alanyl-dl-phenylalanine, it might present challenges regarding yield optimization and purification, common considerations in peptide synthesis.

Q3: Can dl-Alanyl-dl-phenylalanine be used to synthesize cyclic peptides?

A3: While not directly demonstrated in the provided articles, the use of dl-Alanyl-dl-phenylalanine in synthesizing cyclic peptides, specifically piperazinediones, is plausible. A related study [] details the synthesis of 1-substituted-2,5(4H)-piperazinediones. Although it utilizes glycylglycine, dl-alanyl-DL-alanine, and dl-alanyl-DL-phenylalanine for synthesizing different piperazinediones, the potential for incorporating dl-Alanyl-dl-phenylalanine into similar cyclic structures exists. This possibility opens avenues for exploring the use of dl-Alanyl-dl-phenylalanine in creating structurally diverse cyclic peptides with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。